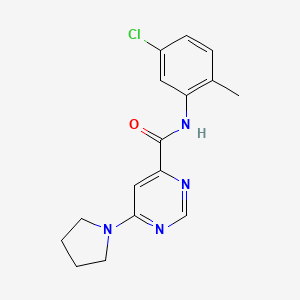
3,4-Dimethylphenyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for 3,4-Dimethylphenyl azide were not found, organic azides can be generated from alkenes in situ and selectively undergo rearrangement to corresponding amines in a cascade fashion via amino-dealkenylation reaction . Additionally, azides can be used as nucleophiles in S_N2 reactions .Molecular Structure Analysis
The molecular structure of azides, including 3,4-Dimethylphenyl azide, is characterized by three nitrogen atoms in a row . The azide ion is the conjugate base of hydrazoic acid, HN3 . Despite being only weakly basic, N3 is an extremely good nucleophile .Chemical Reactions Analysis
Azides, including 3,4-Dimethylphenyl azide, are known to be highly reactive. They can undergo a variety of reactions, including intramolecular amination via acid-catalyzed rearrangement . This reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time .Scientific Research Applications
Synthesis of Various Heterocycles
Azides, including 3,4-Dimethylphenyl azide, can be used in the synthesis of various heterocycles. They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
Click Chemistry
3,4-Dimethylphenyl azide can be used in click chemistry, a term for simple chemical reactions used in many scientific fields. These reactions link an azide group with the carbon–carbon triple bond in an alkyne compound to form a triazole ring .
Drug Discovery
1,2,3-triazoles, which can be synthesized using azides, have found broad applications in drug discovery. They are used in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Organic Synthesis
Azides are used in organic synthesis to introduce nitrogen into organic molecules. The azide group can act as a precursor to amines, imines, and amides in reduction reactions .
Polymer Chemistry
In polymer chemistry, azides can be used to create functional polymers. The azide group can react with alkynes to form 1,2,3-triazoles, a reaction that can be used to create polymer networks .
Supramolecular Chemistry
Azides are used in supramolecular chemistry for the synthesis of complex structures. The azide group can form hydrogen bonds with other molecules, allowing it to act as a linker in the construction of supramolecular architectures .
Bioconjugation
Azides can be used in bioconjugation, a process that involves attaching two biomolecules together. The azide group can react with alkynes or phosphines present on another molecule to form a stable covalent bond .
Fluorescent Imaging
Azides can be used in fluorescent imaging. The azide group can react with alkynes to form 1,2,3-triazoles, which can be used as fluorescent probes in biological systems .
Safety And Hazards
Azides, including 3,4-Dimethylphenyl azide, can be potentially explosive and shock sensitive under certain conditions . Therefore, they require precaution during preparation, storage, handling, and disposal . Safety Data Sheets (SDS) should be reviewed to identify the specific hazards and necessary precautions when working with particular azide compounds .
Future Directions
Azides, including 3,4-Dimethylphenyl azide, have been increasingly attractive for their potential antimicrobial properties . They also serve as “masked” amines, making them useful in various types of synthetic conversions . Future research may focus on exploring these properties further and developing new synthesis methods and applications for azides.
properties
IUPAC Name |
4-azido-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-8(10-11-9)5-7(6)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGBEJGOTXYPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl azide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2661847.png)

![Methyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2661851.png)
![2,6-difluoro-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2661854.png)

![2-(4-fluorophenyl)-N-[2-(isobutylsulfonyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2661856.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2661858.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2661860.png)



![N-[(5-methylbenzotriazol-1-yl)methyl]-N-octyloctan-1-amine](/img/structure/B2661867.png)

